molecular formula C16H27N5O B6007578 N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B6007578
M. Wt: 305.42 g/mol
InChI Key: YVNOQORMBTXNOJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a chemical compound with a complex structure that includes a tetrazole ring and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with a suitable acylating agent to form the intermediate, which is then reacted with a tetrazole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which may influence the compound’s biological activity. The cyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • **N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • **N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Uniqueness

N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific structural features, such as the presence of both cyclohexyl groups and the tetrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c22-15(18-14-7-3-1-4-8-14)11-16(9-5-2-6-10-16)12-21-13-17-19-20-21/h13-14H,1-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNOQORMBTXNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2(CCCCC2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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